molecular formula C13H18FNO B8365034 2-[4-(4-Fluorophenyl)oxan-4-yl]ethan-1-amine

2-[4-(4-Fluorophenyl)oxan-4-yl]ethan-1-amine

Cat. No. B8365034
M. Wt: 223.29 g/mol
InChI Key: QBTRTVJZTPHOOE-UHFFFAOYSA-N
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Patent
US09309234B2

Procedure details

To a solution of 2-[4-(4-fluorophenyl)oxan-4-yl]acetonitrile (450 mg, 2.05 mmol) in anhydrous ether (15 ml) at 0° C. was added dropwise LAH (1.0 M in Et2O, 4.1 ml, 4.11 mmol). After 2 h the reaction was quenched with 1 ml H2O, 0.1 ml 15% NaOH and then 1 ml H2O. The reaction mixture was extracted with Et2O (3×20 ml), dried over NA2SO4 and concentrated to give 2-[4-(4-fluorophenyl)oxan-4-yl]ethan-1-amine as an yellow oil, which used without further purification (450 mg, 94%, m/z: 223.1 [M+H]+ observed).
Name
2-[4-(4-fluorophenyl)oxan-4-yl]acetonitrile
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:14][C:15]#[N:16])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:14][CH2:15][NH2:16])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
2-[4-(4-fluorophenyl)oxan-4-yl]acetonitrile
Quantity
450 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1(CCOCC1)CC#N
Name
Quantity
4.1 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h the reaction was quenched with 1 ml H2O, 0.1 ml 15% NaOH
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with Et2O (3×20 ml)
CUSTOM
Type
CUSTOM
Details
dried over NA2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1(CCOCC1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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